PARP-1 Inhibitory Potency of the 4-Carboxamide Analog Versus the Target 5-Carboxylic Acid Scaffold
The closest structurally characterized analog with published quantitative binding data is 2-benzo[1,3]dioxol-5-yl-1H-benzoimidazole-4-carboxylic acid amide (BDBM50093365, CHEMBL337386). This compound, which differs from the target compound by possessing a 4-carboxamide group instead of a 5-carboxylic acid, demonstrated a Ki value of 5.9 nM against human PARP-1 in a radioligand binding assay [1]. While no direct binding data are available for the target 5-carboxylic acid compound, the significant difference in functional group position (4- vs. 5-substitution) and identity (carboxamide vs. carboxylic acid) is expected to produce markedly different binding profiles, as established by the structure-activity relationships (SAR) described for this chemical series. The target compound's carboxylic acid group may confer distinct solubility and ionization properties compared to the carboxamide analog, potentially affecting pharmacokinetic behavior [1].
| Evidence Dimension | Binding affinity to human PARP-1 (Ki) |
|---|---|
| Target Compound Data | Not determined |
| Comparator Or Baseline | 2-Benzo[1,3]dioxol-5-yl-1H-benzoimidazole-4-carboxylic acid amide: Ki = 5.9 nM |
| Quantified Difference | Incalculable (different functional group and substitution position) |
| Conditions | ChEMBL_151867 radioligand binding assay (Human PARP-1) |
Why This Matters
This data establishes a potency benchmark for the benzodioxole-benzimidazole scaffold, highlighting that even minor regioisomeric changes can drastically alter target engagement.
- [1] White, A. W.; et al. Resistance-modifying agents. 9. Synthesis and biological properties of benzimidazole inhibitors of the DNA repair enzyme poly(ADP-ribose) polymerase. J. Med. Chem. 2000, 43, 4084-4097. DOI: 10.1021/jm000950v. View Source
